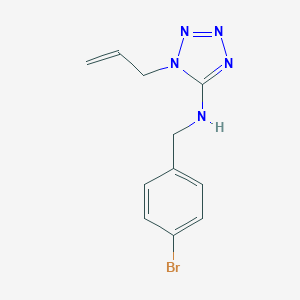![molecular formula C19H21N5O2 B499634 N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499634.png)
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with a unique structure that combines a benzyl ether, methoxy group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.
Introduction of the Tetrazole Ring: The benzyl ether is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring.
Allylation: The final step involves the allylation of the tetrazole derivative using allyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The benzyl ether and allyl groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl ethers or allyl derivatives.
Applications De Recherche Scientifique
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzyl ether and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Phenylmethanamine: Another compound with a similar benzyl structure but lacking the tetrazole ring.
Uniqueness
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to simpler benzyl derivatives. The combination of benzyl ether, methoxy group, and allyl group further enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C19H21N5O2 |
|---|---|
Poids moléculaire |
351.4g/mol |
Nom IUPAC |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C19H21N5O2/c1-3-11-24-19(21-22-23-24)20-13-16-9-10-17(18(12-16)25-2)26-14-15-7-5-4-6-8-15/h3-10,12H,1,11,13-14H2,2H3,(H,20,21,23) |
Clé InChI |
XSEYLIJLOPEIIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trimethoxybenzyl)ethanamine](/img/structure/B499552.png)
![2-methyl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B499555.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499558.png)
![N'-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N,N-diethylethane-1,2-diamine](/img/structure/B499560.png)
![4-{[(3-thienylmethyl)amino]methyl}benzoic acid](/img/structure/B499563.png)
![2-(2-Methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B499564.png)
![1-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B499565.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499566.png)
![2-{[3-Bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B499569.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-[3-(methylamino)propyl]amine](/img/structure/B499570.png)
![1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499571.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499572.png)
![N-{[5-(3-methoxyphenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499573.png)

